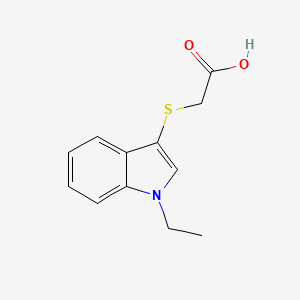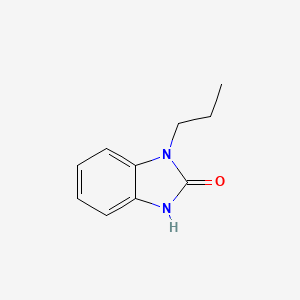
Trethocanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Trethocanoic acid can be synthesized through various methods. One common synthetic route involves the mechanochemical processing of plant material, which includes the use of solid-phase reagents to convert triterpene acids into water-soluble forms . This method avoids the use of organic solvents and is considered environmentally friendly .
Análisis De Reacciones Químicas
Trethocanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxyl radicals and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Trethocanoic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is used for its skin-exfoliating properties and as an antihypercholesterolaemic agent .
Mecanismo De Acción
The mechanism of action of trethocanoic acid involves its interaction with molecular targets and pathways in the body. As a beta-hydroxy acid, it exerts its effects by promoting the exfoliation of dead skin cells and enhancing cell turnover . In its role as an antihypercholesterolaemic agent, trethocanoic acid may inhibit the synthesis of cholesterol in the liver .
Comparación Con Compuestos Similares
Trethocanoic acid is similar to other beta-hydroxy acids, such as salicylic acid, citric acid, and malic acid . it is unique in its specific molecular structure and its ability to promote the regeneration of various tissues . Other similar compounds include 3-hydroxy-3,7,11-trimethyldodecansäure and dodecanoic acid .
Propiedades
Número CAS |
7007-81-0 |
|---|---|
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
3-hydroxy-3,7,11-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-12(2)7-5-8-13(3)9-6-10-15(4,18)11-14(16)17/h12-13,18H,5-11H2,1-4H3,(H,16,17) |
Clave InChI |
WUYGEUSUCRMJJG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1608917.png)




![3-[(4-chlorophenyl)thio]propanenitrile](/img/structure/B1608923.png)
![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)

![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)
![(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid](/img/structure/B1608930.png)
![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)
